molecular formula C7H11NO5 B12436868 2-Acetamido-4-methoxy-4-oxobutanoic acid

2-Acetamido-4-methoxy-4-oxobutanoic acid

Cat. No.: B12436868
M. Wt: 189.17 g/mol
InChI Key: ZDPZXMGPKKVZGD-UHFFFAOYSA-N
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Description

2-Acetamido-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C7H11NO5. It is characterized by the presence of an acetamido group, a methoxy group, and a ketone functional group. This compound is known for its stability at room temperature and its solubility in various solvents .

Preparation Methods

The synthesis of 2-Acetamido-4-methoxy-4-oxobutanoic acid typically involves multiple steps in organic synthesis. One common method includes the reaction of acetamide with a methoxy-substituted butanoic acid derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to achieve high yields and consistent quality. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-Acetamido-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-acetamido-4-methoxybutanol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetamido-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and as a chiral inducer in asymmetric synthesis.

    Biology: This compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Acetamido-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy and ketone groups also contribute to the compound’s reactivity and ability to undergo various chemical transformations .

Comparison with Similar Compounds

2-Acetamido-4-methoxy-4-oxobutanoic acid can be compared with other similar compounds, such as:

    2-Acetamido-4-amino-4-oxobutanoic acid: This compound has an amino group instead of a methoxy group, which significantly alters its chemical properties and reactivity.

    2-Acetamido-4-methoxybutanoic acid: Lacks the ketone group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .

Properties

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetamido-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)

InChI Key

ZDPZXMGPKKVZGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)O

Origin of Product

United States

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